Proadifen Exhibits Potent and Selective Inhibition of CYP2D6, Contrasting with Ketoconazole
Proadifen (SKF-525A) demonstrates strong inhibition of CYP2D6-dependent bufuralol 1'-hydroxylation with a Ki of 0.043 µM. In contrast, ketoconazole, a commonly used CYP3A4 inhibitor, shows a much weaker effect on this isoform. ABT, another broad-spectrum CYP inhibitor, has a Ki of 3500 µM for CYP2C9, highlighting Proadifen's unique potency profile [1].
| Evidence Dimension | Inhibitory potency against CYP2D6 (Ki) |
|---|---|
| Target Compound Data | Ki = 0.043 µM |
| Comparator Or Baseline | Ketoconazole (weak inhibitor); ABT (Ki = 3500 µM for CYP2C9) |
| Quantified Difference | Proadifen's Ki is orders of magnitude lower than ABT's Ki for CYP2C9, demonstrating its potent and specific effect on CYP2D6. |
| Conditions | In vitro, baculovirus-expressed recombinant human CYP isoforms. |
Why This Matters
For studies focusing on CYP2D6-mediated metabolism, Proadifen provides a highly potent inhibitory tool, whereas other non-selective or isoform-specific inhibitors may be inadequate or require much higher concentrations.
- [1] Ono, S., Hatanaka, T., Hotta, H., Satoh, T., Gonzalez, F. J., & Tsutsui, M. (1996). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. Xenobiotica, 26(7), 681-693. View Source
